molecular formula C29H25NO6 B14090482 7-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one

7-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B14090482
M. Wt: 483.5 g/mol
InChI Key: VOIXPIADWSJYEH-UHFFFAOYSA-N
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Description

7-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one is a complex organic compound that features both indole and chromenone moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves multi-step organic reactions. The process begins with the preparation of the indole and chromenone intermediates, followed by their coupling under specific conditions. Common reagents used include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

    Oxidation: The indole and chromenone moieties can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, hydrogenation catalysts.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.

Scientific Research Applications

7-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole and chromenone moieties can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbaldehyde share structural similarities and biological activities.

    Chromenone Derivatives: Compounds like coumarin and flavonoids also feature the chromenone moiety and exhibit similar pharmacological properties.

Uniqueness

What sets 7-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one apart is its unique combination of indole and chromenone structures, which can result in synergistic effects and enhanced biological activities compared to its individual components .

Properties

Molecular Formula

C29H25NO6

Molecular Weight

483.5 g/mol

IUPAC Name

7-[2-(5-methoxy-1,2-dimethylindol-3-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C29H25NO6/c1-17-28(23-13-20(34-4)10-12-25(23)30(17)2)26(31)16-35-21-9-11-22-27(14-21)36-15-24(29(22)32)18-5-7-19(33-3)8-6-18/h5-15H,16H2,1-4H3

InChI Key

VOIXPIADWSJYEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)COC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC=C(C=C5)OC

Origin of Product

United States

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